Quinuclidine

Übersicht

Beschreibung

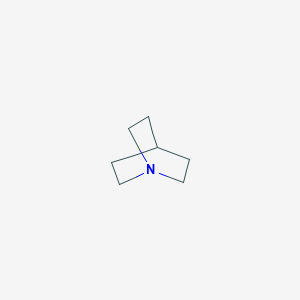

Quinuclidine is an organic compound with the formula HC(C₂H₄)₃N. It is a bicyclic amine that can be viewed as a tied-back version of triethylamine. This colorless solid is used as a reagent (base) and catalyst in various chemical reactions . This compound is notable for its compact structure and relatively strong basicity, making it a valuable component in both academic and industrial chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Quinuclidine can be synthesized through several methods. One common approach involves the reduction of quinuclidone. Another method is the second-order nucleophilic substitution (SN2) reaction or condensation reaction of piperidine derivatives .

Industrial Production Methods: In industrial settings, this compound is often produced by the catalytic hydrogenation of quinuclidone using palladium on carbon as a catalyst. This method is favored for its efficiency and high yield .

Analyse Chemischer Reaktionen

Ring Expansion and Rearrangement

Quinuclidine undergoes ring expansion under specific conditions:

Mechanistic studies show ring expansion proceeds via intermediate carbocation formation or β-elimination .

Kinetics of Nucleophilic Reactions

This compound’s nucleophilicity was quantified in reactions with ethyl thiolcarbonates:

| Substrate | Mechanism | Brønsted β | Rate Constant (kₙ, M⁻¹s⁻¹) |

|---|---|---|---|

| NPTC (4-nitrophenyl) | Stepwise (T⁺/–) | 0.85 | 1.2 × 10⁻³ |

| DNPTC (2,4-dinitrophenyl) | Concerted | 0.54 | 4.8 × 10⁻⁴ |

| TNPTC (2,4,6-trinitrophenyl) | Concerted | 0.47 | 3.1 × 10⁻⁴ |

Data indicate destabilization of tetrahedral intermediates with electron-withdrawing substituents .

Asymmetric Catalysis

Iridium-catalyzed allylic dearomatization enables enantioselective this compound synthesis:

| Substrate | Base | Time (h) | Yield (%) | ee (%) | dr |

|---|---|---|---|---|---|

| Tetrahydro-β-carboline | K₃PO₄ | 3 | 95 | 95 | 5.4:1 |

| 6-Br-substituted | NaOAc | 3 | 96 | 96 | >20:1 |

This method achieves >95% enantiomeric excess (ee) for indole-fused quinuclidines .

Biological Activity

This compound derivatives show pharmacological potential:

-

Anticholinesterase Activity : Bisquaternary derivatives (e.g., 8 ) inhibit AChE with IC₅₀ = 0.2 μM .

-

Antimicrobial Effects : Synergy with β-lactams reduces MRSA MIC from 24 μg/mL to 6 μg/mL .

Stability and Basicity

Wissenschaftliche Forschungsanwendungen

Neuropharmacological Applications

Quinuclidine derivatives have been extensively studied for their effects on the cholinergic system, particularly as potential treatments for neurodegenerative disorders such as Alzheimer's disease and myasthenia gravis. Recent research highlighted the development of novel this compound-based compounds that act as inhibitors of human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial targets in the management of these diseases.

- Key Findings:

- A study profiled 14 N-alkyl quaternary quinuclidines, demonstrating their ability to inhibit AChE and BChE with inhibition constants ranging from to .

- Compounds with hydroxyl and oxime functional groups showed promise as reversible inhibitors, indicating potential for further development as therapeutic agents .

Antimicrobial Activity

The rise of antibiotic resistance has prompted a search for new antimicrobial agents. This compound-based compounds have emerged as promising candidates due to their potent activity against both gram-positive and gram-negative bacteria.

- Research Insights:

- A recent study synthesized ten new quinuclidinium oximes that exhibited minimum inhibitory concentrations (MICs) ranging from to . Among these, certain derivatives displayed exceptional activity against multidrug-resistant pathogens like Pseudomonas aeruginosa .

- The compounds were found to be non-toxic to human cell lines, suggesting a favorable safety profile for further exploration .

Antimalarial Applications

This compound derivatives also play a significant role in antimalarial drug development. The this compound moiety is integral to several FDA-approved drugs used in malaria treatment.

- Clinical Relevance:

- Quinine, a well-known antimalarial drug, contains a this compound structure and has been utilized historically for treating severe malaria. Studies have compared its efficacy with newer treatments like artesunate .

- Investigations into quinine's pharmacokinetics revealed variations in plasma concentrations during treatment, emphasizing the need for careful dosing to minimize adverse effects while maintaining efficacy .

Drug Design and Development

This compound serves as an important scaffold in drug design due to its structural versatility and biological activity.

- Innovative Approaches:

- Researchers have developed this compound-based carbamates that show promise as central nervous system (CNS) active compounds, particularly targeting Alzheimer's disease .

- Machine learning models have been employed to predict the bioactivity of new quinuclidinium derivatives, enhancing the efficiency of drug discovery processes .

Summary Table of this compound Applications

Wirkmechanismus

Quinuclidine exerts its effects primarily through its basicity and ability to form adducts with various Lewis acids. Its compact structure allows it to bind tightly to certain molecules, enhancing its effectiveness as a catalyst and reagent . In biological systems, this compound derivatives can inhibit enzymes such as acetylcholinesterase by binding to the active site and preventing the breakdown of acetylcholine .

Vergleich Mit ähnlichen Verbindungen

Chinuclidin ist strukturell mit mehreren anderen Verbindungen verwandt:

Quinolizidin (Norlupinan): Ähnliche bicyclische Struktur, aber mit anderer Stickstoffpositionierung.

Pyrrolizidin: Eine weitere bicyclische Verbindung mit einem anderen Kohlenstoffgerüst.

Tropan: Leicht unterschiedliches Kohlenstoffgerüst, aber ähnlich in seiner bicyclischen Natur.

Einzigartigkeit: Die einzigartige kompakte Struktur und die starke Basizität von Chinuclidin unterscheiden es von diesen ähnlichen Verbindungen. Seine Fähigkeit, stabile Addukte mit Lewis-Säuren zu bilden, und seine Wirksamkeit als Katalysator in verschiedenen Reaktionen machen es besonders wertvoll sowohl in der Forschung als auch in industriellen Anwendungen .

Biologische Aktivität

Quinuclidine is a bicyclic amine that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound and its derivatives, highlighting their potential therapeutic applications, particularly in neuropharmacology and antimicrobial therapy.

Chemical Structure and Properties

This compound, with the molecular formula , features a nitrogen atom within a saturated bicyclic structure. Its unique configuration allows it to interact effectively with various biological targets, making it a scaffold for numerous derivatives that exhibit enhanced pharmacological properties.

- Cholinesterase Inhibition : this compound derivatives have been extensively studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, a study demonstrated that several this compound-based compounds inhibited AChE and BChE with inhibition constants () ranging from 0.26 to 156.2 μM, indicating significant potential for treating neurodegenerative diseases like Alzheimer's .

- Antimicrobial Activity : this compound derivatives have shown broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Notably, compounds such as para-N-chlorobenzyl and meta-N-bromobenzyl quinuclidinium oximes exhibited minimum inhibitory concentrations (MICs) between 0.25 to 4.00 μg/mL against multidrug-resistant pathogens like Pseudomonas aeruginosa and Klebsiella pneumoniae . The antimicrobial action is attributed to the disruption of bacterial membranes, leading to cell lysis.

- Antitumor Potential : Recent studies indicate that this compound derivatives may possess antitumor properties, although the mechanisms are still under investigation. The ability of these compounds to interact with various cellular pathways suggests potential applications in cancer therapy .

Table 1: Summary of Biological Activities of this compound Derivatives

| Derivative | Activity | Target | Inhibition Constant (μM) | MIC (μg/mL) |

|---|---|---|---|---|

| Bisquaternary 7 | AChE/BChE Inhibition | Cholinergic system | 0.26 - 156.2 | - |

| Para-N-chlorobenzyl quinuclidinium oxime | Antimicrobial | Various bacteria | - | 0.25 - 4.00 |

| This compound-based carbamates | CNS Activity | AChE/BChE | Similar rates across compounds | - |

| This compound FtsZ inhibitor | Antibacterial | FtsZ protein in bacteria | - | - |

Case Study: Neuropharmacological Applications

A recent study focused on the development of quinuclidinium carbamates as potential CNS-active drugs, particularly for Alzheimer's disease. The compounds demonstrated the ability to cross the blood-brain barrier (BBB) effectively while showing low toxicity in cell models . This highlights the therapeutic potential of this compound derivatives in treating neurodegenerative disorders.

Case Study: Antimicrobial Efficacy

Another investigation examined the antimicrobial efficacy of a series of this compound-based compounds against antibiotic-resistant strains. The results indicated that these compounds not only inhibited bacterial growth but also displayed synergistic effects when combined with β-lactam antibiotics against resistant strains of S. aureus . This suggests a promising avenue for addressing antibiotic resistance through combination therapies.

Eigenschaften

IUPAC Name |

1-azabicyclo[2.2.2]octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c1-4-8-5-2-7(1)3-6-8/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBYHFKPVCBCYGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2057607 | |

| Record name | Quinuclidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100-76-5 | |

| Record name | Quinuclidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinuclidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Azabicyclo[2.2.2]octane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quinuclidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinuclidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.625 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUINUCLIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XFX99FC5VI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.